4-Hydroxy-N,N-diethyltryptamine-d4
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Overview
Description
4-Hydroxy-N,N-diethyltryptamine-d4 is a deuterated derivative of 4-Hydroxy-N,N-diethyltryptamine, a compound belonging to the tryptamine class. Tryptamines are known for their structural similarity to the neurotransmitter serotonin. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of 4-Hydroxy-N,N-diethyltryptamine-d4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters and purification steps to obtain the desired deuterated product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N,N-diethyltryptamine-d4 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the deuterium atoms.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Hydroxy-N,N-diethyltryptamine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace the metabolic pathways of tryptamine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and as a standard for quality control in the production of tryptamine derivatives.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N-diethyltryptamine-d4 involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered neurotransmission and potential psychoactive effects. The deuterium atoms in the compound provide stability and allow for detailed studies of its pharmacokinetics and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N,N-dimethyltryptamine: Known for its psychoactive properties and use in psychedelic research.
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with similar structural features.
Psilocin: Another tryptamine derivative with psychoactive effects, commonly found in psychedelic mushrooms.
Uniqueness
4-Hydroxy-N,N-diethyltryptamine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts.
Properties
CAS No. |
1794789-72-2 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
236.351 |
IUPAC Name |
3-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C14H20N2O/c1-3-16(4-2)9-8-11-10-15-12-6-5-7-13(17)14(11)12/h5-7,10,15,17H,3-4,8-9H2,1-2H3/i8D2,9D2 |
InChI Key |
OHHYMKDBKJPILO-LZMSFWOYSA-N |
SMILES |
CCN(CC)CCC1=CNC2=C1C(=CC=C2)O |
Synonyms |
3-[2-Diethylamino(ethyl-d4)]indol-4-ol; 4-Hydroxy-N,N-diethyltryptamine; CZ 74-d4; 3-[2-(Diethylamino)ethyl-d4]-1H-indol-4-ol; 4-HO-DET-d4; |
Origin of Product |
United States |
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